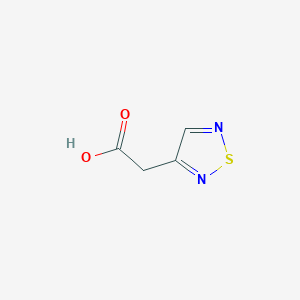
2-(1,2,5-Thiadiazol-3-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,5-Thiadiazol-3-yl)acetic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method starts with cyanoacetamide, which undergoes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization to yield the desired product . The overall yield of this process can be around 57%.
Industrial Production Methods
For industrial production, the synthesis route involving cyanoacetamide is preferred due to its low cost, simple process, and clear reaction mechanism. This method is suitable for large-scale production and involves the use of hydroxylamine hydrochloride, dimethyl sulfate, phosphoryl chloride, aqueous ammonia, triethylamine, and potassium thiocyanate .
化学反应分析
Types of Reactions
2-(1,2,5-Thiadiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiadiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and phase-transfer catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like bromine and potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2-(1,2,5-Thiadiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of cephalosporin antibiotics, such as ceftobiprole and ceftaroline
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(1,2,5-Thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in cephalosporin antibiotics, the compound contributes to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different biological functions.
5-Amino-1,2,4-thiadiazole-3-yl acetic acid: Another thiadiazole derivative with similar chemical properties but different applications.
Uniqueness
2-(1,2,5-Thiadiazol-3-yl)acetic acid is unique due to its specific structure and the presence of the 1,2,5-thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of advanced pharmaceuticals and agrochemicals .
属性
分子式 |
C4H4N2O2S |
|---|---|
分子量 |
144.15 g/mol |
IUPAC 名称 |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-9-6-3/h2H,1H2,(H,7,8) |
InChI 键 |
WIEHDWXQVOBJPC-UHFFFAOYSA-N |
规范 SMILES |
C1=NSN=C1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


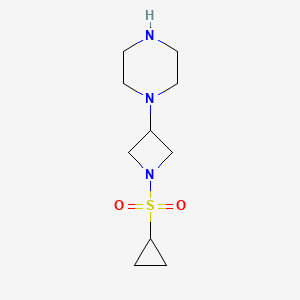
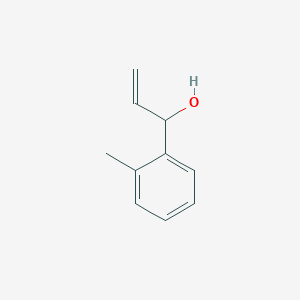
![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13574266.png)
![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)
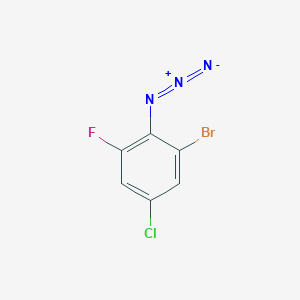

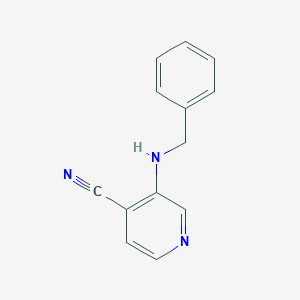
![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
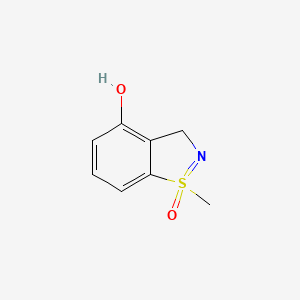
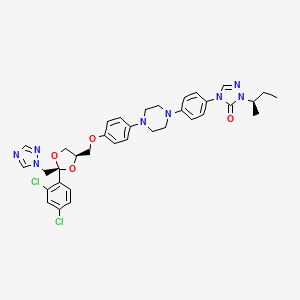
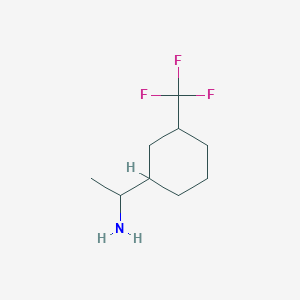
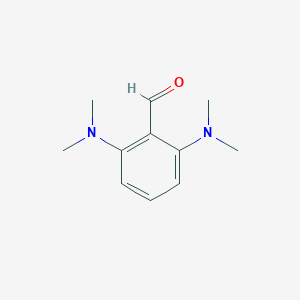
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
